REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])C#N.CO.[CH3:13][O:14][CH:15](OC)[O:16][CH3:17]>[Ni].O.C(O)=O>[CH3:13][O:14][CH:15]([O:16][CH3:17])[C:4]1[CH:7]=[CH:8][C:9]([F:10])=[C:2]([Br:1])[CH:3]=1
|
Name
|
air-dried ion
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
SPC 118
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
58.5 g
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
85 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 hours at 90°-100° C. under an atmosphere of a blanketing gas (nitrogen or argon)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 300 ml of toluene
|
Type
|
WASH
|
Details
|
The combined toluene solutions were washed with 200 ml of water, with 200 ml of saturated sodium bicarbonate solution and again with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
dried by incipient distillation
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 1 hour without a bath
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was then warmed at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the ion exchanger
|
Type
|
WASH
|
Details
|
washed with 200 ml of 5% strength potassium carbonate solution
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)F)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |